molecular formula C6H8N2O6 B14408667 3,3-Dinitropropyl prop-2-enoate CAS No. 85963-24-2

3,3-Dinitropropyl prop-2-enoate

Cat. No.: B14408667
CAS No.: 85963-24-2
M. Wt: 204.14 g/mol
InChI Key: VDDQPZYMXOVQDD-UHFFFAOYSA-N
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Description

3,3-Dinitropropyl prop-2-enoate is an acrylate ester derivative featuring a propyl backbone with nitro groups at the 3,3-positions. Its synthesis typically involves esterification of 3,3-dinitropropanol with acrylic acid, a method analogous to that used for structurally related nitroalkyl acrylates . However, its precise applications remain less documented compared to well-studied analogs like bis(2,2-dinitropropyl) acetal (BDNPA) and formal (BDNPF), which are established plasticizers in propellants and explosives .

Properties

CAS No.

85963-24-2

Molecular Formula

C6H8N2O6

Molecular Weight

204.14 g/mol

IUPAC Name

3,3-dinitropropyl prop-2-enoate

InChI

InChI=1S/C6H8N2O6/c1-2-6(9)14-4-3-5(7(10)11)8(12)13/h2,5H,1,3-4H2

InChI Key

VDDQPZYMXOVQDD-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCC([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dinitropropyl prop-2-enoate typically involves the nitration of propyl prop-2-enoate. The reaction conditions often require a nitrating agent such as nitric acid in the presence of a catalyst. The process is carried out under controlled temperature and pressure to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods

Industrial production of 3,3-Dinitropropyl prop-2-enoate may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Safety measures are crucial due to the explosive nature of nitro compounds.

Chemical Reactions Analysis

Types of Reactions

3,3-Dinitropropyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro acids.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Nitro acids

    Reduction: Diamino derivatives

    Substitution: Various substituted prop-2-enoates

Scientific Research Applications

3,3-Dinitropropyl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dinitropropyl prop-2-enoate involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical pathways being activated or inhibited. The compound’s reactivity is primarily due to the electron-withdrawing nature of the nitro groups, which makes it a potent electrophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Backbone Variations

Bis(2,2-dinitropropyl) Acetal (BDNPA) and Bis(2,2-dinitropropyl) Formal (BDNPF)
  • Structural Differences: BDNPA and BDNPF are acetal and formal derivatives, respectively, with two 2,2-dinitropropyl groups linked via an oxygen atom. In contrast, 3,3-Dinitropropyl prop-2-enoate is a monomeric acrylate ester.
  • Applications : BDNPA and BDNPF are widely used as energetic plasticizers in rocket propellants and explosives due to their stability and compatibility with nitrocellulose. Their acetal/formal linkages enhance thermal stability compared to esters .
  • Stability: These compounds often require stabilizers like 2-nitrodiphenylamine to prevent decomposition, a consideration less emphasized for acrylate esters like 3,3-Dinitropropyl prop-2-enoate .
3,3-Dinitrobutyl Acrylate
  • Isomeric and Chain-Length Effects : 3,3-Dinitrobutyl acrylate features a butyl chain instead of propyl, with nitro groups at the 3,3-positions. Studies indicate that the longer alkyl chain and nitro positioning influence polymer properties, such as mechanical flexibility and glass transition temperature, compared to shorter-chain analogs .
  • Synthesis : Both compounds are synthesized via esterification of nitro alcohols with acrylic acid, highlighting shared synthetic pathways .

Functional Group Substitutions

2,3-Dihydroxypropyl prop-2-enoate
  • Key Differences: Replacing nitro groups with hydroxyls results in a hydrophilic, non-energic compound.
2,3,3-Trimethylbutan-2-yl prop-2-enoate
  • Structural Impact : The branched alkyl chain with methyl substituents reduces steric hindrance and increases thermal stability compared to linear nitroalkyl acrylates. Such compounds are employed in specialty polymers requiring high rigidity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Functional Groups Backbone Key Applications Stability Considerations
3,3-Dinitropropyl prop-2-enoate Acrylate ester, nitro Linear propyl Polymer synthesis High reactivity; explosive
BDNPA Acetal, nitro Two dinitropropyl Propellant plasticizer Requires stabilizers
3,3-Dinitrobutyl acrylate Acrylate ester, nitro Linear butyl Polymer studies Isomer-dependent properties
2,3-Dihydroxypropyl prop-2-enoate Acrylate ester, hydroxyl Linear propyl Biomedical applications Hydrophilic; non-explosive

Research Findings and Implications

  • Polymer Properties : The position of nitro groups (e.g., 3,3 vs. 2,2) and alkyl chain length significantly affect polymer mechanical behavior. For instance, 3,3-Dinitrobutyl acrylate-based polymers exhibit distinct flexibility compared to propyl analogs .
  • Energetic vs. Non-Energetic Use: Nitro groups enhance energy density but necessitate stabilizers, whereas hydroxyl or branched alkyl groups shift applications toward non-explosive domains .

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